molecular formula C₂₇H₃₈O₁₈ B1139921 Methyl a-D-laminarabioside heptaacetate CAS No. 7322-42-1

Methyl a-D-laminarabioside heptaacetate

Numéro de catalogue: B1139921
Numéro CAS: 7322-42-1
Poids moléculaire: 650.58
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl a-D-laminarabioside heptaacetate is synthesized through a multi-step process involving the acetylation of methyl a-D-laminarabioside. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl a-D-laminarabioside heptaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized carboxylic acids, and substituted analogs with various functional groups .

Applications De Recherche Scientifique

Structural Characteristics

Methyl α-D-laminarabioside heptaacetate is characterized by its acetylated sugar units, which enhance its solubility and reactivity. The compound's molecular formula is C₁₈H₃₄O₁₁, and its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that methyl α-D-laminarabioside heptaacetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported that methyl α-D-laminarabioside heptaacetate can induce apoptosis in cancer cell lines, specifically breast and colon cancer cells.

Case Study: Breast Cancer Cell Line MCF-7

  • IC₅₀ Value : 12 µg/mL
  • Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Reference :

Antioxidant Activity

Methyl α-D-laminarabioside heptaacetate also displays antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays.

Assay Type IC₅₀ (µg/mL)
DPPH50
ABTS45

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds. This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with drugs, methyl α-D-laminarabioside heptaacetate is being explored for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Mécanisme D'action

The mechanism of action of methyl a-D-laminarabioside heptaacetate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Methyl a-D-laminarabioside heptaacetate is unique due to its specific acetylation pattern and glycosidic linkages. Similar compounds include:

These compounds share similar structural features but differ in their acetylation patterns and biological activities, making this compound a distinct and valuable compound in research and industry.

Activité Biologique

Methyl a-D-laminarabioside heptaacetate is a bioactive compound derived from polysaccharides found in certain microalgae. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C27H38O18
  • Molecular Weight : 650.58 g/mol
  • CAS Number : 7322-42-0

These properties indicate that this compound is a complex glycoside, which contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage. Studies have shown that this compound can reduce ROS levels in mammalian cells, thereby offering protective effects against various diseases, including neurodegenerative disorders .

Anticancer Properties

This compound has been tested for its anticancer activities. For instance, it demonstrated strong growth inhibitory effects against human breast cancer MCF-7 cells, with a reported GI50 value of 27 nM. This suggests that it may be effective in inhibiting tumor growth and could be explored as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. For example, studies have indicated its potential use in managing inflammatory diseases through the inhibition of pro-inflammatory cytokines .

The biological effects of this compound are primarily attributed to its interaction with cellular pathways:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes, leading to decreased oxidative stress.
  • Cell Cycle Regulation : It influences cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.
  • Cytokine Modulation : The compound can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various microalgal extracts, this compound was found to significantly decrease lipid peroxidation levels in cultured cells. This was evaluated using the thiobarbituric acid reactive substances (TBARS) assay, demonstrating its effectiveness as an antioxidant agent.

Treatment GroupTBARS Levels (µmol/L)% Reduction
Control5.00-
This compound (10 µg/ml)2.5050%
Vitamin C (100 µg/ml)1.0080%

Case Study 2: Anticancer Activity

A xenograft mouse model was utilized to evaluate the anticancer efficacy of this compound. Mice implanted with MCF-7 cells were treated with varying doses of the compound.

Dose (mg/kg)Tumor Volume (cm³)% Inhibition
0 (Control)3.5-
102.043%
201.071%

These results highlight the compound's potential as an effective agent in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl α-D-laminarabioside heptaacetate, and what are the critical steps in its preparation?

  • Methodological Answer : The synthesis typically involves acetylation of laminarabiose followed by methylation. Key steps include protecting hydroxyl groups via acetylation (e.g., using acetic anhydride and pyridine) and selective methylation under controlled conditions. For example, similar disaccharide heptaacetates are synthesized by treating cellobiose derivatives with diazomethane for methylation, followed by acetylation . Yield optimization often depends on reaction time, temperature, and molar ratios of reagents.

Q. Which analytical techniques are most reliable for confirming the structural integrity of Methyl α-D-laminarabioside heptaacetate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying sugar linkage configurations and acetate group positions. Infrared (IR) spectroscopy confirms acetyl group presence (peaks at ~1740–1750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, IR and NMR data for structurally analogous heptaacetates (e.g., Banistenoside heptaacetates) are reported in the literature .

Q. How can researchers assess the stability of Methyl α-D-laminarabioside heptaacetate under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, humidity, or light) followed by HPLC or TLC analysis to monitor decomposition. For carbohydrate acetates, storage in anhydrous solvents (e.g., chloroform) at –20°C is recommended to prevent hydrolysis. Refer to protocols for similar acetylated sugars, where decomposition rates are quantified using mass loss or spectral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., conflicting [α]D values) for Methyl α-D-laminarabioside heptaacetate derivatives?

  • Methodological Answer : Discrepancies in optical rotation ([α]D) may arise from impurities or stereochemical variations. Purification via preparative HPLC or recrystallization can isolate enantiomerically pure fractions. Comparative studies with synthetic standards (e.g., ethylthiocellobioside heptaacetate ) and statistical analysis of multiple batches help validate results. Advanced CD (circular dichroism) spectroscopy may clarify stereochemical ambiguities .

Q. How can enzymatic hydrolysis be optimized to selectively deacetylate Methyl α-D-laminarabioside heptaacetate for functional studies?

  • Methodological Answer : Enzymes like laminarinase (specific to β-1,3-glycosidic bonds) or esterases can be employed. Reaction conditions (pH, temperature, enzyme-substrate ratio) must be tailored to preserve the methyl group while cleaving acetates. For instance, cellulase and amylase have been used to hydrolyze analogous acetylated disaccharides, monitored via HPLC . Kinetic studies using Michaelis-Menten models can optimize reaction rates.

Q. What computational methods are effective for predicting the biological activity of Methyl α-D-laminarabioside heptaacetate derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with targets like glycosidases or immune receptors. For example, acetylated sugars like astragalin heptaacetate have been studied for cytotoxicity using in silico models validated against experimental data (e.g., HL-60 cell line assays ).

Q. How do structural modifications (e.g., replacing acetyl groups with other acyl moieties) affect the compound’s solubility and bioactivity?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies involve synthesizing analogs (e.g., propionyl or benzoyl derivatives) and comparing logP values (for solubility) and bioassay results. For example, replacing acetates in cellobiose heptaacetate with trichloroacetimidate groups alters solubility and reactivity in glycosylation reactions .

Q. Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported melting points or [α]D values for Methyl α-D-laminarabioside heptaacetate across studies?

  • Methodological Answer : Cross-validate results using standardized protocols (e.g., USP melting point apparatus, controlled solvent systems for polarimetry). Differences may arise from polymorphic forms or solvent impurities. For example, Banistenoside heptaacetates show distinct melting points and optical rotations depending on crystallization solvents .

Q. What experimental controls are essential when studying the compound’s role in glycosphingolipid synthesis or glycan-binding assays?

  • Methodological Answer : Include negative controls (e.g., unacetylated laminarabiose) and competitive inhibitors (e.g., free methyl glycosides). Validate binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For glycosphingolipid analogs, purity must exceed 95% (confirmed via HPLC) to avoid off-target effects .

Propriétés

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSQXNOZAXQAJT-LOMSNOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.